![molecular formula C20H18N4OS B2749474 2-([1,2,4]三唑并[4,3-a]喹啉-1-基硫)-N-苯乙酰胺](/img/structure/B2749474.png)

2-([1,2,4]三唑并[4,3-a]喹啉-1-基硫)-N-苯乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

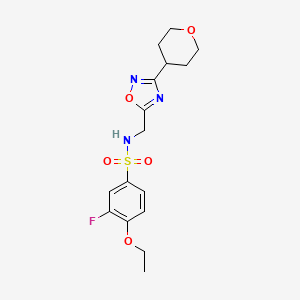

[1,2,4]Triazolo[4,3-a]quinoxaline derivatives have been synthesized as potential antiviral and antimicrobial agents . They are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Chemical Reactions Analysis

The chemical reactions involving these compounds are not explicitly mentioned in the sources I found .科学研究应用

抗惊厥特性

2-([1,2,4]三唑并[4,3-a]喹喔啉-4-基硫代)乙酸酰肼,一种与 2-([1,2,4]三唑并[4,3-a]喹啉-1-基硫代)-N-苯乙酰胺相关的先驱物,用于合成具有潜在抗惊厥特性的新型喹喔啉衍生物。在这些化合物中,一些在美佐拉嗪诱发的惊厥模型中显示出显着的抗惊厥活性,突出了它们作为抗惊厥剂的进一步开发潜力 (Alswah 等人,2013)。

抗癌活性

另一项研究重点关注 1,2,4-三唑并[4,3-a]-喹啉衍生物的设计和合成,旨在满足抗癌活性至关重要的结构要求。一些衍生物对人类神经母细胞瘤和人类结肠癌细胞系表现出显着的细胞毒性,表明它们作为抗癌剂的潜力 (Reddy 等人,2015)。

正性肌力作用

合成了一系列衍生物,包括与 2-([1,2,4]三唑并[4,3-a]喹啉-1-基硫代)-N-苯乙酰胺相关的衍生物,并评估了它们的正性肌力作用。与标准药物相比,这些化合物表现出良好的活性,表明对心脏疾病的潜在治疗应用 (Zhang 等人,2008)。

抗菌活性

一些衍生物也已对其抗菌活性进行了评估,对各种微生物显示出良好至中等的活性。这表明这些化合物有可能开发成新的抗菌剂 (Antipenko 等人,2009)。

作用机制

Target of Action

The primary target of 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-phenethylacetamide is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis . In addition, this compound may also target the A2B adenosine receptor , which has been correlated with anticancer activity .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It blocks the VEGFR-2 signaling pathway, which has been proven to effectively suppress tumor growth .

Biochemical Pathways

The inhibition of VEGFR-2 affects the angiogenesis pathway. Angiogenesis, the formation of new blood vessels from pre-existing ones, plays a major role in tissue repair, regeneration, and cell division . In pathological conditions, abnormal angiogenesis can result in uncontrolled cell division, proliferation, and consequently, tumor growth .

Pharmacokinetics

In silico docking, admet, and toxicity studies have been carried out for similar compounds . These studies revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .

Result of Action

The compound’s action results in the suppression of tumor growth by inhibiting angiogenesis . It exhibits cytotoxic effects against certain cancer cell lines . For instance, one derivative of this compound exhibited the highest cytotoxic effect with IC 50 values of 6.2 and 4.9 μM against MCF-7 and HepG2, respectively .

安全和危害

未来方向

属性

IUPAC Name |

N-(2-phenylethyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4OS/c25-19(21-13-12-15-6-2-1-3-7-15)14-26-20-23-22-18-11-10-16-8-4-5-9-17(16)24(18)20/h1-11H,12-14H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPJLQGRWPRHHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Fluorophenyl)methyl]cyclohexan-1-amine;hydrochloride](/img/structure/B2749391.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2749397.png)